(3aS,6R)-N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Description

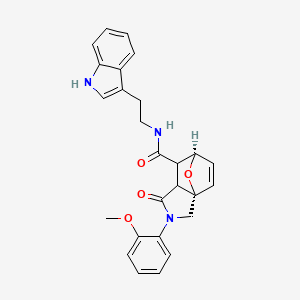

The compound “(3aS,6R)-N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide” is a complex bicyclic molecule featuring:

- A 3a,6-epoxyisoindole core with stereochemical specificity ((3aS,6R)).

- A 2-methoxyphenyl substituent at position 2.

- An N-(2-(1H-indol-3-yl)ethyl)carboxamide side chain.

The indole moiety is critical for mimicking endogenous ligands, while the methoxyphenyl group may influence lipophilicity and binding affinity .

Properties

Molecular Formula |

C26H25N3O4 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(1S,7R)-N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |

InChI |

InChI=1S/C26H25N3O4/c1-32-20-9-5-4-8-19(20)29-15-26-12-10-21(33-26)22(23(26)25(29)31)24(30)27-13-11-16-14-28-18-7-3-2-6-17(16)18/h2-10,12,14,21-23,28H,11,13,15H2,1H3,(H,27,30)/t21-,22?,23?,26-/m1/s1 |

InChI Key |

IKGLSQKPYQOTPN-SFKRIFCUSA-N |

Isomeric SMILES |

COC1=CC=CC=C1N2C[C@@]34C=C[C@@H](O3)C(C4C2=O)C(=O)NCCC5=CNC6=CC=CC=C65 |

Canonical SMILES |

COC1=CC=CC=C1N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCC5=CNC6=CC=CC=C65 |

Origin of Product |

United States |

Biological Activity

The compound (3aS,6R)-N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations including cytotoxicity and antimicrobial properties, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include indole derivatives and methoxyphenyl moieties. The detailed synthetic pathway can be found in various chemical literature where indole derivatives are modified to enhance their biological properties.

Anticancer Activity

Recent studies indicate that compounds similar to the target molecule exhibit significant anticancer activity . For instance:

- A study found that certain indole derivatives showed cytotoxic effects against various cancer cell lines, including A549 lung cancer cells and MCF-7 breast cancer cells .

- The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research has shown that indole-based compounds possess antimicrobial properties :

- A related compound demonstrated a low minimum inhibitory concentration (MIC) against Staphylococcus aureus and MRSA strains .

- The presence of the indole ring is critical for enhancing the antimicrobial activity due to its ability to interfere with bacterial cell wall synthesis.

Case Study 1: Cytotoxicity Assessment

In a comparative study of various indole derivatives:

- The compound exhibited moderate cytotoxicity with IC50 values in the micromolar range against different cancer cell lines.

- The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the indole ring could significantly enhance cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Target Compound | A549 | 12.5 |

| Similar Indole Derivative | MCF-7 | 15.0 |

| Control | Non-tumor Fibroblasts | >50 |

Case Study 2: Antimicrobial Evaluation

A recent investigation into the antimicrobial efficacy of an indole derivative similar to the target compound revealed:

- Effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | 1.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 |

The proposed mechanisms for the biological activities of this class of compounds include:

- Apoptosis Induction : Triggering apoptotic pathways in cancer cells.

- Inhibition of Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cell proliferation.

- Bacterial Cell Wall Disruption : Interfering with bacterial cell wall synthesis leading to cell lysis.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related molecules:

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Solubility: The carboxamide and epoxy groups may enhance aqueous solubility relative to fully nonpolar analogues like N-[2-(1H-indol-3-yl)ethyl]docosanamide .

- Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit longer half-lives, whereas the target compound’s methoxy group may undergo demethylation, requiring structural optimization .

Research Findings and Challenges

Key Studies

- Chemical Space Analysis : Parametric t-SNE models group the compound with rigid bicyclic systems, suggesting unique target profiles compared to flexible indole derivatives .

- Read-Across Limitations : Despite structural similarity to (2S,3aS,7aS)-octahydroindole, bioavailability differences (e.g., logP, hydrogen bonding) may lead to divergent pharmacokinetics .

Contradictions and Uncertainties

- Bioactivity vs. Structural Similarity: Evidence shows structurally similar compounds (e.g., indole derivatives) may induce opposite gene expression profiles due to minor bioavailability differences .

- Model Generalizability: Predictive models trained on non-epoxyisoindole compounds may fail to capture the target’s unique behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.